1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol
Overview
Description
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two 4-chlorophenyl groups attached to a central azetidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[Bis(4-chlorophenyl)methyl]azetidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-[Bis(4-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is unique due to its specific azetidin-3-ol structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2 |
InChI Key |
SFXIMUPKAOTJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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